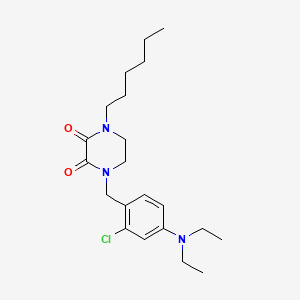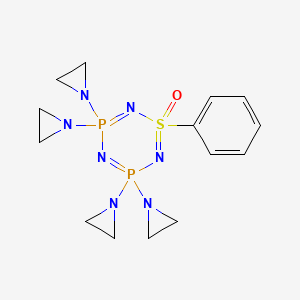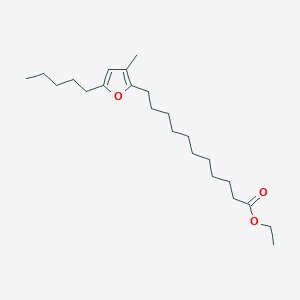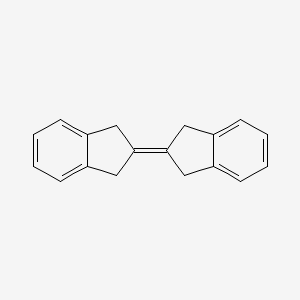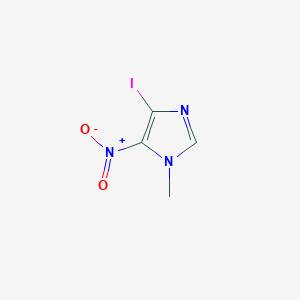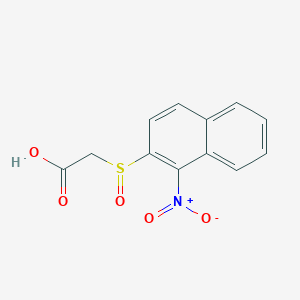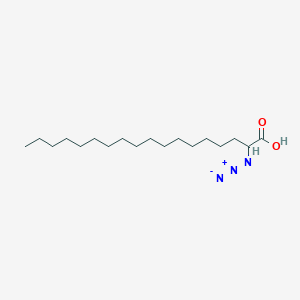
2-Azidooctadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azidooctadecanoic acid: is an organic compound that contains an azide functional group attached to an octadecanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azidooctadecanoic acid typically involves the conversion of 2-bromo-octadecanoic acid to the azide derivative. This can be achieved by treating 2-bromo-octadecanoic acid with sodium azide in an aqueous dioxane solution . The reaction conditions generally require moderate temperatures and careful handling due to the reactive nature of azides.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the conversion process.
化学反应分析
Types of Reactions
2-Azidooctadecanoic acid undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using hydrogenation or the Staudinger reaction.
Substitution: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Cycloaddition: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of azides to amines.
Staudinger Reaction: Triphenylphosphine (PPh3) is used to convert azides to amines under mild conditions.
CuAAC: Copper(I) catalysts are used for the cycloaddition of azides with alkynes.
Major Products
Amines: Reduction of the azide group yields the corresponding amine.
Triazoles: Cycloaddition with alkynes produces triazole derivatives, which are valuable in various applications.
科学研究应用
2-Azidooctadecanoic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-Azidooctadecanoic acid primarily involves its reactivity as an azide. The azide group can undergo reduction, substitution, and cycloaddition reactions, leading to the formation of various functional groups and compounds. These reactions are facilitated by the azide’s ability to act as a nucleophile or participate in cycloaddition reactions, forming stable products such as amines and triazoles .
相似化合物的比较
Similar Compounds
2-Azido-2-methylcyclohexanone: Another azide-containing compound used in similar synthetic applications.
Phenyl azide: A simpler azide compound used in organic synthesis and click chemistry.
2-Azido-2-deoxy sugars: Used in carbohydrate chemistry and glycosylation reactions.
Uniqueness
2-Azidooctadecanoic acid is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties compared to other azides. This makes it particularly useful in applications requiring hydrophobic interactions or long-chain modifications.
属性
CAS 编号 |
73942-18-4 |
|---|---|
分子式 |
C18H35N3O2 |
分子量 |
325.5 g/mol |
IUPAC 名称 |
2-azidooctadecanoic acid |
InChI |
InChI=1S/C18H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(22)23)20-21-19/h17H,2-16H2,1H3,(H,22,23) |
InChI 键 |
ORTIBQXARSGMPM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



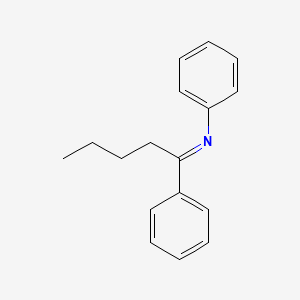
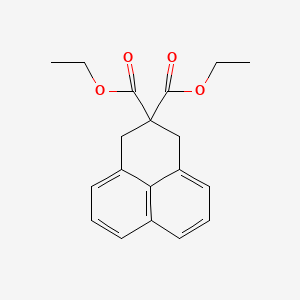
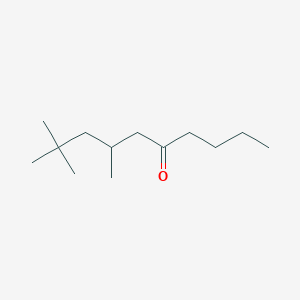
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
